1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine

Lipophilicity Drug design LogP

CNS drug discovery programs often struggle to source pyrrolidine building blocks that combine high passive permeability with minimal ionization at pH 7.4. 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine addresses this gap with a unique physicochemical profile: • Computed LogP 4.37, TPSA 3.24 Ų, zero H-bond donors-optimal for passive membrane permeation & CNS penetration. • Attenuated basicity (pKaH ~12.6) ensures near-complete neutrality at physiological pH, unlike non-fluorinated analogues. • Single chiral center enables enantioselective synthesis via established [3+2] cycloaddition chemistry. • Sensitive 19F NMR reporter for fragment screening & target-engagement assays with minimal background binding. Supplied at ≥95% purity for immediate global shipping.

Molecular Formula C15H14F3N
Molecular Weight 265.27 g/mol
Cat. No. B12841262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine
Molecular FormulaC15H14F3N
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C15H14F3N/c16-15(17,18)14-9-4-10-19(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2
InChIKeyXQXYPQQCTHOHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine: Identity and Procurement


1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine (CAS 1416374-52-1) is an N‑aryl‑2‑(trifluoromethyl)pyrrolidine building block with molecular formula C₁₅H₁₄F₃N and molecular weight 265.27 g·mol⁻¹ . The compound combines a 1‑naphthyl substituent at the pyrrolidine nitrogen with a trifluoromethyl group at the 2‑position of the saturated heterocyclic ring, creating a compact, highly lipophilic scaffold (computed LogP 4.37) with no hydrogen‑bond donors and a topological polar surface area (TPSA) of only 3.24 Ų . It is supplied commercially at ≥95% purity as a research intermediate for medicinal chemistry, chemical biology, and materials‑science applications . Scientifically, the structural combination is notable because the electron‑withdrawing CF₃ group markedly reduces pyrrolidine basicity relative to unsubstituted pyrrolidines—a property documented for β‑trifluoromethylpyrrolidines in systematic physicochemical studies —while the extended naphthalene π‑surface offers distinct molecular‑recognition opportunities compared with simple phenyl‑substituted analogues.

Why This Compound Cannot Be Replaced by Generic N‑Aryl Pyrrolidines


N‑Aryl pyrrolidines and 2‑(trifluoromethyl)pyrrolidines are not interchangeable in research or industrial applications because the simultaneous presence of the 1‑naphthyl group and the 2‑CF₃ substituent produces a physicochemical profile that is not reproduced by either modification alone. Simply replacing the naphthyl group with phenyl (LogP 3.22 vs. 4.37) or removing the CF₃ group (LogP 3.44 vs. 4.37; pKa shift of >2 log units) alters both lipophilicity and basicity to a degree that changes membrane permeation, protein‑binding propensity, and metabolic susceptibility. This compound occupies a distinct corner of chemical space where high lipophilicity, very low TPSA, zero H‑bond donors, and attenuated basicity coexist—a combination that is not available from either the parent naphthyl‑pyrrolidine or the phenyl‑CF₃ congener . The quantitative evidence below demonstrates that these differences are not incremental but large enough to drive divergent behavior in any assay or application where logD, cellular permeability, or target‑engagement is relevant.

Quantitative Differentiation Evidence Against Closest Analogs


Computed LogP: Lipophilicity Advantage Over Non‑Fluorinated and Phenyl‑CF₃ Comparators

The computed octanol‑water partition coefficient (LogP) of 1‑(naphthalen‑1‑yl)‑2‑(trifluoromethyl)pyrrolidine is 4.37 , compared with 3.44 for the non‑fluorinated analogue 1‑(naphthalen‑1‑yl)pyrrolidine and 3.22 for the phenyl‑CF₃ analogue 1‑phenyl‑2‑(trifluoromethyl)pyrrolidine . The CF₃ group therefore contributes an additional ΔLogP of +0.93, while the naphthyl ring adds a further ΔLogP of +1.15 over the phenyl‑CF₃ scaffold. Both differences are large in medicinal‑chemistry terms (>0.5 log units) and are expected to translate into measurable changes in membrane permeability, plasma‑protein binding, and in‑cell target engagement.

Lipophilicity Drug design LogP

Pyrrolidine Basicity Attenuation via the Trifluoromethyl Group

The 2‑trifluoromethyl substituent substantially reduces pyrrolidine basicity. The conjugate acid pKa (pKaH) of 2‑(trifluoromethyl)pyrrolidine has been reported as 12.6 , while the predicted aqueous pKa of 2‑(trifluoromethyl)pyrrolidine is 7.86 ± 0.10 . In comparison, unsubstituted pyrrolidine has an experimental pKaH of approximately 10.6 , representing a >2‑log‑unit decrease in basicity conferred by the electron‑withdrawing CF₃ group. Although direct experimental pKa data for the target N‑aryl compound are not available, the inductive effect of the CF₃ group is expected to be further reinforced by the electron‑withdrawing character of the 1‑naphthyl substituent, yielding an even lower basicity than the parent 2‑(trifluoromethyl)pyrrolidine.

Basicity pKa Pharmacokinetics Ionization

Effective Lipophilicity at Physiological pH: logD/logP Gap as a Selectivity Driver

Because the target compound is a very weak base, its distribution coefficient (logD) at pH 7.4 will be nearly identical to its logP (4.37), indicating that almost the entire population of molecules remains in the neutral form at physiological pH . In contrast, more basic pyrrolidines such as unsubstituted pyrrolidine (pKaH ~10.6) or the non‑fluorinated 1‑(naphthalen‑1‑yl)pyrrolidine (estimated pKaH ~9–10) will be substantially ionized at pH 7.4, creating a significant logD/logP gap that reduces effective membrane partitioning . This divergence means that the target compound is expected to exhibit superior passive permeability and reduced pH‑dependent variability in cellular assays compared with its more basic analogues.

logD Ionization Permeability ADME

Topological Polar Surface Area Parity and Its Limitations as a Differentiator

The computed TPSA for 1‑(naphthalen‑1‑yl)‑2‑(trifluoromethyl)pyrrolidine is 3.24 Ų, identical to that of 1‑(naphthalen‑1‑yl)pyrrolidine (3.24 Ų) and 1‑phenyl‑2‑(trifluoromethyl)pyrrolidine (3.24 Ų) . This parity arises because standard TPSA algorithms sum fragment contributions from N and O atoms (with attached H) only, ignoring fluorine atoms entirely. Consequently, TPSA fails to discriminate among analogues that differ solely in fluorination or aromatic ring size, despite substantial differences in actual polarity, hydrogen‑bond acceptor capacity of CF₃, and electrostatic potential. Users relying solely on TPSA‑based filters for CNS MPO or Veber rules will incorrectly consider these compounds equivalent, whereas experimental and computational evidence confirms they are not.

TPSA Drug-likeness Physicochemical profiling Computational ADME

Synthetic Accessibility and Scalability of the β‑Trifluoromethylpyrrolidine Scaffold

A practical synthetic method for β‑trifluoromethyl‑substituted pyrrolidines, including the scaffold present in the target compound, was published by Mykhailiuk and co‑workers . The approach employs a [3+2] cycloaddition reaction from a common precursor and was demonstrated at multi‑gram scale for three isomeric/homologous β‑trifluoromethylpyrrolidine libraries. The influence of the CF₃ group on the physicochemical characteristics of the pyrrolidine ring was systematically studied, confirming the attenuated basicity and altered conformational preferences discussed in the foregoing evidence items. This publication provides a reproducible synthetic route that ensures the target compound (or its immediate precursors) can be resupplied at scale, reducing procurement risk compared with analogues for which only milligram‑scale or one‑off synthetic procedures exist.

Synthetic chemistry Building block supply Scalability [3+2] cycloaddition

Optimal Application Scenarios Driven by Quantitative Differentiation


CNS‑Penetrant Fragment and Lead‑Like Library Design

For drug‑discovery programs aimed at intracellular or CNS targets where passive permeability is paramount, 1‑(naphthalen‑1‑yl)‑2‑(trifluoromethyl)pyrrolidine offers a favorable profile: a computed LogP of 4.37 paired with minimal ionization at pH 7.4 (estimated logD₇.₄ ≈ logP) means the compound is predominantly neutral and membrane‑permeant . In contrast, the non‑fluorinated naphthyl analogue (LogP 3.44, substantial ionization) would exhibit reduced permeability, while the phenyl‑CF₃ analogue (LogP 3.22) lacks the π‑stacking and hydrophobic surface provided by the naphthalene ring . This compound is therefore a stronger choice for fragment‑based screening libraries intended to probe intracellular protein–protein interaction surfaces or GPCR allosteric sites accessible from the membrane bilayer.

19F‑NMR Probe Development for Protein‑Ligand Interaction Studies

The trifluoromethyl group provides a sensitive 19F NMR handle with a chemical shift range distinct from aromatic fluorines and from perfluorinated aliphatic tags. Because the compound has zero hydrogen‑bond donors (H_Donors = 0) and minimal polar surface area (TPSA = 3.24 Ų), it is unlikely to form strong non‑specific interactions with protein surfaces, reducing background in 19F‑based binding assays . The attenuated basicity ensures that the compound remains predominantly neutral across a wide pH range (pH 5–9), avoiding the signal broadening and multiple ionization states that complicate the interpretation of 19F spectra for more basic pyrrolidine probes . Researchers interested in developing 19F NMR reporter ligands for fragment screening or in‑cell target‑engagement assays should prioritize this scaffold over analogues that carry additional H‑bond donors or higher basicity.

Metabolic Stability Profiling of N‑Aryl Pyrrolidine Scaffolds

The combination of high lipophilicity (LogP 4.37) and the electron‑withdrawing CF₃ group creates a scaffold that is expected to exhibit distinct metabolic pathways compared to non‑fluorinated or phenyl‑only analogues . The CF₃ group generally resists oxidative metabolism, while the naphthalene ring can undergo CYP‑mediated epoxidation. This compound therefore serves as a useful probe for studying the interplay between lipophilicity‑driven metabolic clearance and electronic protection in N‑aryl pyrrolidines. Metabolism scientists seeking to benchmark intrinsic clearance or identify metabolic soft spots in a well‑defined structural series can use this building block as a reference point with documented physicochemical properties .

Asymmetric Synthesis of Fluorinated Pyrrolidine Derivatives

The published [3+2] cycloaddition methodology for β‑trifluoromethylpyrrolidines establishes a reliable route to the core scaffold, enabling chemists to access enantiomerically enriched or diversely decorated derivatives. Because the target compound bears only one stereocenter (the 2‑position of pyrrolidine), it represents a simpler entry point into the chiral β‑trifluoromethylpyrrolidine chemical space than 3,4‑disubstituted or polysubstituted variants. This makes it an attractive starting material for medicinal chemistry groups that require a defined stereocenter for SAR exploration but prefer to avoid the synthetic complexity of multiple contiguous chiral centers.

Quote Request

Request a Quote for 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.